Loss of mTOR Functional Activity vs. Rapamycin
In contrast to rapamycin, which potently inhibits mTOR (IC₅₀ ≈ 0.1 nM in HEK293 cells) by forming an FKBP12-rapamycin complex, Seco Rapamycin is reported to have no significant effect on mTOR function, with no IC₅₀, Ki, or EC₅₀ values reported in the literature . This functional null state is a defining characteristic that differentiates it from rapamycin and all other mTOR-active rapalogs like everolimus (IC₅₀ 5-6 nM) and deforolimus (IC₅₀ 0.2 nM) .
| Evidence Dimension | mTOR Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No inhibition; IC₅₀ not determinable |
| Comparator Or Baseline | Rapamycin: ~0.1 nM; Everolimus: 5-6 nM; Deforolimus: 0.2 nM |
| Quantified Difference | Functional activity is absent, a qualitative difference from nanomolar inhibitors |
| Conditions | Cell-free mTOR binding assay and cell-based assays (HEK293 cells for rapamycin) |
Why This Matters
This is the primary differentiator for researchers needing a structurally related compound that does not perturb the mTOR pathway, essential for use as a negative control or for studying mTOR-independent effects.
